

A Comprehensive Spectroscopic Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-(bromomethyl)-3-methoxybenzoate
Cat. No.:	B104694

[Get Quote](#)

Introduction

Methyl 4-(bromomethyl)-3-methoxybenzoate is a key organic intermediate utilized in the synthesis of a range of pharmaceutical compounds, including anti-inflammatory agents and testosterone 5 α -reductase inhibitors.^[1] Its specific substitution pattern—a bromomethyl group ortho to a methoxy group and para to a methyl ester on a benzene ring—provides a versatile scaffold for drug design and development. The precise and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **Methyl 4-(bromomethyl)-3-methoxybenzoate**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides incontrovertible proof of the compound's identity and structure. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of how to interpret this crucial data.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of **Methyl 4-(bromomethyl)-3-methoxybenzoate**

($C_{10}H_{11}BrO_3$, MW: 259.10 g/mol) are the distinct proton and carbon environments, which give rise to a unique spectroscopic fingerprint.[2][3][4]

Figure 1: Chemical structure of **Methyl 4-(bromomethyl)-3-methoxybenzoate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Data Interpretation

The 1H NMR spectrum of **Methyl 4-(bromomethyl)-3-methoxybenzoate** exhibits five distinct signals, each corresponding to a unique proton environment. The data presented below was acquired in deuterated chloroform ($CDCl_3$).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65-7.00	Multiplet	3H	Aromatic Protons
4.45	Singlet	2H	$-CH_2Br$
3.92	Singlet	3H	$Ar-OCH_3$
3.92 (overlapping)	Singlet	3H	$CO-OCH_3$

Note: The original data source indicates overlapping signals for the two methoxy groups at 3.92 ppm. In a higher resolution spectrum, these would likely be resolved into two distinct singlets.

Expert Analysis:

- **Aromatic Region (δ 7.65-7.00):** The three protons on the benzene ring are chemically distinct and would ideally show a complex splitting pattern. Based on the substitution, we expect a doublet for the proton at C-6, a singlet (or narrowly split doublet) for the proton at C-2, and a doublet of doublets for the proton at C-5. The reported multiplet is a conglomeration of these signals.
- **Benzylic Protons (δ 4.45):** The two protons of the bromomethyl group (-CH₂Br) appear as a sharp singlet. Their significant downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The singlet multiplicity confirms the absence of neighboring protons.
- **Methoxy Protons (δ 3.92):** The protons of the two methoxy groups (-OCH₃) are reported as a single peak integrating to 6H in the provided data.^[2] One signal is from the methoxy group attached directly to the aromatic ring, and the other is from the methyl ester. High-field NMR would likely resolve these into two separate singlets, but their chemical environments are coincidentally very similar at the reported field strength.

Standard Experimental Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 4-(bromomethyl)-3-methoxybenzoate** in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30') is sufficient.
 - Number of Scans: 16 scans are typically adequate for a sample of this concentration.
 - Relaxation Delay (D1): A delay of 1-2 seconds ensures full relaxation of protons for accurate integration.
 - Acquisition Time: ~4 seconds to ensure good resolution.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

[Click to download full resolution via product page](#)

Figure 2: ^1H NMR experimental workflow.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. While no direct experimental spectrum is readily available in published literature, a predicted spectrum based on established chemical shift increments provides a highly reliable characterization.

Predicted Data and Interpretation

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~166	Ester Carbonyl (C=O)
~158	C-OCH ₃ (Aromatic)
~138	C-CH ₂ Br (Aromatic)
~132	C-COOCH ₃ (Aromatic)
~130	CH (Aromatic)
~115	CH (Aromatic)
~112	CH (Aromatic)
~56	Ar-OCH ₃
~52	CO-OCH ₃
~32	-CH ₂ Br

Expert Analysis:

- Carbonyl Carbon (δ ~166): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms.
- Aromatic Carbons (δ ~158-112): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the electron-donating methoxy group (C-3) will be the most shielded (furthest upfield), while the carbons attached to the electron-withdrawing ester and bromomethyl groups (C-1 and C-4) will be further downfield.
- Aliphatic Carbons (δ ~56, ~52, ~32): The two methoxy carbons appear in the typical range for sp³ carbons attached to oxygen. The benzylic carbon of the -CH₂Br group is shifted downfield by the bromine atom. Comparison with data for Methyl 4-(bromomethyl)benzoate supports these assignments.[5]

Standard Experimental Protocol

Methodology:

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR. Dissolve ~20-50 mg of the compound in ~0.7 mL of CDCl_3 in a 5 mm NMR tube.
- Instrumentation: Use a 100 MHz (or higher, corresponding to a 400 MHz proton instrument) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon signals, simplifying interpretation.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay (D1): A 2-second delay is standard.
- Data Processing: Similar to ^1H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction. The solvent signal (CDCl_3 triplet at ~77.16 ppm) is used for chemical shift calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Data and Interpretation

Wavenumber (cm^{-1})	Functional Group & Vibration
~3000-2850	C-H Stretch (Aliphatic & Aromatic)
~1720	C=O Stretch (Ester)
~1600, ~1480	C=C Stretch (Aromatic Ring)
~1250	C-O Stretch (Ester & Aryl Ether)
~600	C-Br Stretch

Expert Analysis:

- C=O Stretch ($\sim 1720 \text{ cm}^{-1}$): The most intense and diagnostically significant peak in the spectrum will be the strong, sharp absorption from the ester carbonyl group. Its position confirms the presence of the ester functional group.
- C-O Stretches ($\sim 1250 \text{ cm}^{-1}$): Strong absorptions corresponding to the C-O single bond stretches of both the ester and the aryl ether functionalities are expected in this region.
- Aromatic C=C Stretches ($\sim 1600, \sim 1480 \text{ cm}^{-1}$): Several medium-intensity absorptions in this region are characteristic of the benzene ring.
- C-Br Stretch ($\sim 600 \text{ cm}^{-1}$): A weaker absorption in the fingerprint region is indicative of the carbon-bromine bond.

Standard Experimental Protocol

Methodology:

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Data and Interpretation

m/z	Assignment
258 / 260	$[M]^{+\cdot}$ (Molecular Ion)
179	$[M - Br]^+$
227 / 229	$[M - OCH_3]^+$
199 / 201	$[M - COOCH_3]^+$

Expert Analysis:

- Molecular Ion Peak ($[M]^{+\cdot}$, m/z 258/260): The molecular ion peak is expected to appear as a pair of peaks with roughly equal intensity (a 1:1 ratio). This characteristic isotopic pattern is definitive proof of the presence of one bromine atom in the molecule (^{79}Br and ^{81}Br isotopes). The monoisotopic mass is 257.989 g/mol .[\[2\]](#)
- $[M - Br]^+$ (m/z 179): The most prominent fragmentation pathway is the loss of a bromine radical via benzylic cleavage, which is highly favorable. This results in a stable benzylic carbocation, giving a strong peak at m/z 179.
- $[M - OCH_3]^+$ (m/z 227/229): Loss of the methoxy radical from the ester group is another possible fragmentation. The bromine isotopic pattern would be retained in this fragment.
- $[M - COOCH_3]^+$ (m/z 199/201): Cleavage of the entire methyl ester group would result in this fragment, which also retains the bromine atom.

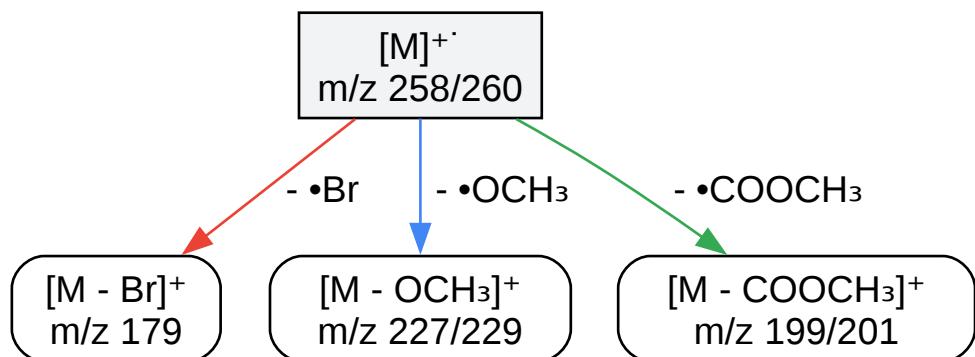

[Click to download full resolution via product page](#)

Figure 3: Predicted mass spectrometry fragmentation pathway.

Standard Experimental Protocol

Methodology:

- Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Use Electron Ionization (EI) as the ionization technique. EI is a hard ionization method that provides rich fragmentation patterns useful for structural elucidation.
- Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
- Analysis: The mass analyzer separates the ions based on their m/z ratio.
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Conclusion

The structural elucidation of **Methyl 4-(bromomethyl)-3-methoxybenzoate** is definitively achieved through a multi-technique spectroscopic approach. ^1H NMR confirms the presence and connectivity of all proton environments, while ^{13}C NMR maps the carbon framework. IR spectroscopy provides rapid confirmation of key functional groups, notably the ester carbonyl. Finally, Mass Spectrometry confirms the molecular weight and reveals characteristic isotopic

patterns and fragmentation pathways that are consistent with the proposed structure. The collective data from these analyses forms a robust, self-validating dossier that confirms the identity and purity of this vital synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE | 70264-94-7 [chemicalbook.com]
- 2. Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(溴甲基)-3-甲氧基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 4-(bromomethyl)-3-methoxybenzoate 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104694#spectroscopic-data-of-methyl-4-bromomethyl-3-methoxybenzoate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com